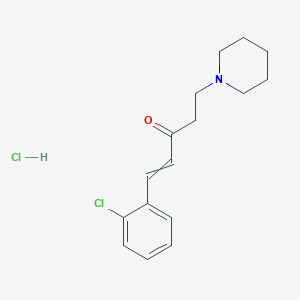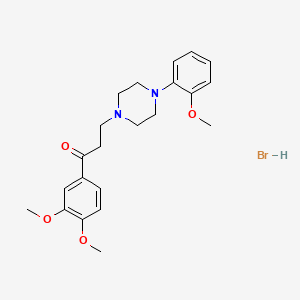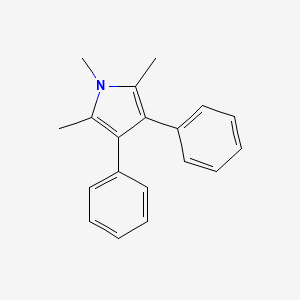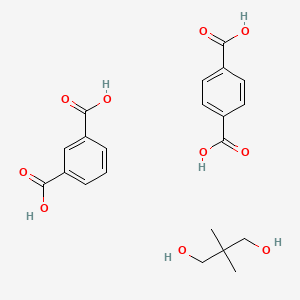
1,3-Propanediol, 2,2-diethyl-, butylcarbamate, carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanediol, 2,2-diethyl-, butylcarbamate, carbamate: is a chemical compound with the molecular formula C_10H_21NO_3 It is a derivative of 1,3-propanediol, which is a three-carbon diol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Propanediol, 2,2-diethyl-, butylcarbamate, carbamate typically involves the reaction of 1,3-propanediol with diethyl carbonate and butyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired product with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high throughput. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1,3-Propanediol, 2,2-diethyl-, butylcarbamate, carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: 1,3-Propanediol, 2,2-diethyl-, butylcarbamate, carbamate is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a reagent to study enzyme-catalyzed reactions and metabolic pathways. Its interactions with biological molecules provide insights into cellular processes and mechanisms.
Medicine: The compound has potential applications in drug development, particularly as a precursor for the synthesis of bioactive molecules. Its carbamate group is known for its ability to enhance the pharmacokinetic properties of drugs.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its incorporation into polymer chains can improve the mechanical and thermal properties of the resulting materials.
Mechanism of Action
The mechanism of action of 1,3-Propanediol, 2,2-diethyl-, butylcarbamate, carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes, making the compound a valuable tool in research and drug development.
Comparison with Similar Compounds
1,3-Propanediol: A simple diol with similar structural features but lacking the carbamate group.
2,2-Diethyl-1,3-propanediol: A derivative of 1,3-propanediol with diethyl substitution.
Butylcarbamate: A compound with a similar carbamate group but different backbone structure.
Uniqueness: 1,3-Propanediol, 2,2-diethyl-, butylcarbamate, carbamate stands out due to its combination of diethyl substitution and carbamate functionality. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
25385-20-0 |
|---|---|
Molecular Formula |
C13H26N2O4 |
Molecular Weight |
274.36 g/mol |
IUPAC Name |
[2-(carbamoyloxymethyl)-2-ethylbutyl] N-butylcarbamate |
InChI |
InChI=1S/C13H26N2O4/c1-4-7-8-15-12(17)19-10-13(5-2,6-3)9-18-11(14)16/h4-10H2,1-3H3,(H2,14,16)(H,15,17) |
InChI Key |
HNVFEIFBCWEIOW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)OCC(CC)(CC)COC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]benzohydrazide](/img/structure/B14692029.png)

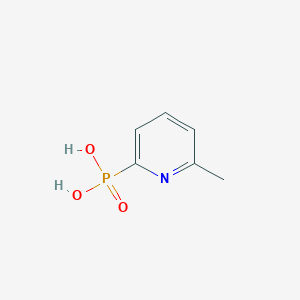
![[bis(2-Hydroxyethyl)]methyl[2-[(1-oxooctadecyl)oxy]ethyl]ammonium methyl sulphate](/img/structure/B14692041.png)
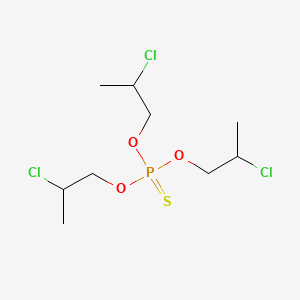
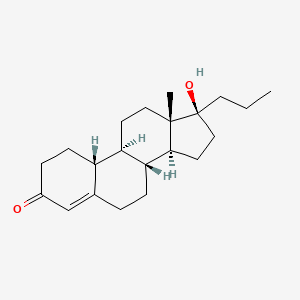
![Bis[(1R,2R,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]boranyl](/img/structure/B14692065.png)

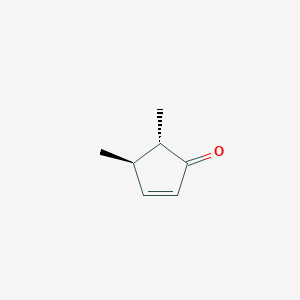
![[2,6-di(propan-2-yl)phenyl] N-(4-methylphenyl)sulfonylcarbamate](/img/structure/B14692102.png)
